![molecular formula C27H27N5O7 B2973045 4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl 4-morpholinecarboxylate CAS No. 309942-21-0](/img/no-structure.png)

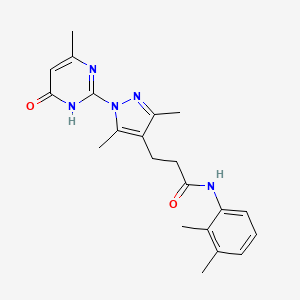

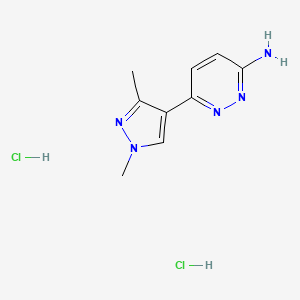

4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl 4-morpholinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl 4-morpholinecarboxylate is a useful research compound. Its molecular formula is C27H27N5O7 and its molecular weight is 533.541. The purity is usually 95%.

BenchChem offers high-quality 4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl 4-morpholinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl 4-morpholinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis and Catalysis

A study showcases the use of isonicotinic acid as a dual and biological organocatalyst for the green, simple, and efficient synthesis of pyranopyrazoles, which could include derivatives similar to the mentioned compound. This process emphasizes a one-pot, four-component condensation reaction under solvent-free conditions, highlighting its potential in organic synthesis and the development of new catalytic methodologies (Zolfigol et al., 2013).

Material Science

In the realm of material science, pyranopyrazole derivatives have been studied for their corrosion inhibition performance on mild steel in HCl solution. This research suggests potential applications in protecting metals from corrosion, with the derivatives showing significant inhibition efficiency, which could be pertinent for the derivatives of the compound (Yadav et al., 2016).

Pharmacology and Drug Development

Another study involves the synthesis and characterization of new pyrazolines, including evaluation for cytotoxicity and carbonic anhydrase inhibitory activities. This indicates the potential medicinal applications of such compounds in designing drugs with specific biological activities (Kucukoglu et al., 2016). Additionally, the treatment and nursing application of a heterocycle compound on children's bronchial pneumonia showcase the therapeutic relevance of such molecules in addressing specific health conditions (Ding & Zhong, 2022).

Environmental Science

In environmental science, pyran derivatives have been explored for acid corrosion, where they act as inhibitors to prevent mild steel corrosion in acidic solutions. This suggests the compound's derivatives could have applications in reducing environmental degradation of materials (Saranya et al., 2020).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the formation of the pyrano[2,3-c]pyrazole ring system through a multistep reaction sequence. The final step involves the coupling of the pyrano[2,3-c]pyrazole with a 2,6-dimethoxyphenyl 4-morpholinecarboxylate to form the target compound.", "Starting Materials": [ "4-methoxybenzaldehyde", "ethyl acetoacetate", "malononitrile", "ammonium acetate", "4-methoxyaniline", "2,6-dimethoxyphenol", "morpholine", "ethyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 4-methoxychalcone.", "Step 2: Knoevenagel condensation of 4-methoxychalcone with malononitrile in the presence of piperidine to form 4-methoxy-5-cyano-3-(4-methoxyphenyl)-2-pentenenitrile.", "Step 3: Cyclization of 4-methoxy-5-cyano-3-(4-methoxyphenyl)-2-pentenenitrile with hydrazine hydrate to form 6-amino-5-cyano-3-(4-methoxyphenyl)pyrazine-2-carboxamide.", "Step 4: Condensation of 6-amino-5-cyano-3-(4-methoxyphenyl)pyrazine-2-carboxamide with ethyl chloroformate in the presence of triethylamine to form 6-amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-4-carboxylic acid ethyl ester.", "Step 5: Reduction of 6-amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-4-carboxylic acid ethyl ester with sodium borohydride to form 6-amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-4-carboxamide.", "Step 6: Coupling of 6-amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-4-carboxamide with 2,6-dimethoxyphenyl 4-morpholinecarboxylate in the presence of triethylamine to form the target compound, 4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl 4-morpholinecarboxylate." ] } | |

Numéro CAS |

309942-21-0 |

Nom du produit |

4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl 4-morpholinecarboxylate |

Formule moléculaire |

C27H27N5O7 |

Poids moléculaire |

533.541 |

Nom IUPAC |

[4-[6-amino-5-cyano-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl] morpholine-4-carboxylate |

InChI |

InChI=1S/C27H27N5O7/c1-34-17-6-4-15(5-7-17)23-22-21(18(14-28)25(29)39-26(22)31-30-23)16-12-19(35-2)24(20(13-16)36-3)38-27(33)32-8-10-37-11-9-32/h4-7,12-13,21H,8-11,29H2,1-3H3,(H,30,31) |

Clé InChI |

OVMRKAKIBZUINH-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=C(C(=C4)OC)OC(=O)N5CCOCC5)OC |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2972963.png)

![benzyl 2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2972966.png)

![[4-Ethoxy-3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2972968.png)

![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2972975.png)

![N-(2,5-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2972981.png)

![2-[(3-chloro-4-methoxyphenyl)(cyano)amino]-N-cyclopropylacetamide](/img/structure/B2972985.png)